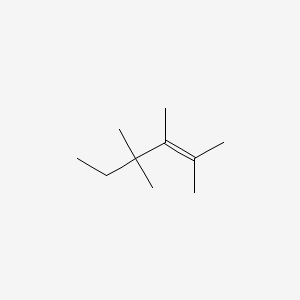

2-Hexene, 2,3,4,4-tetramethyl-

Description

Contextualization of Alkene Chemistry Research

Alkene chemistry is a cornerstone of organic synthesis and materials science. The reactivity of the carbon-carbon double bond allows for a multitude of transformations, making alkenes valuable precursors for the synthesis of polymers, pharmaceuticals, and fine chemicals. Research in this area continuously seeks to understand the intricate relationship between an alkene's structure and its reactivity, with the goal of developing novel synthetic methodologies and materials with tailored properties.

Rationale for Investigating Sterically Hindered Alkenes such as 2-Hexene (B8810679), 2,3,4,4-tetramethyl-

Sterically hindered alkenes, like 2-Hexene, 2,3,4,4-tetramethyl-, present a unique set of challenges and opportunities for chemists. The bulky substituent groups surrounding the double bond significantly influence the molecule's stability and reactivity. quora.com This steric hindrance can protect the double bond from certain reactions, leading to high selectivity in chemical transformations. quora.com

The stability of alkenes generally increases with the number of alkyl substituents on the double-bond carbons, a phenomenon attributed to hyperconjugation and the higher strength of sp2-sp3 carbon-carbon bonds compared to sp3-sp3 bonds. libretexts.orgfiveable.me Tetrasubstituted alkenes, such as the subject of this article, are therefore of great interest for studying the limits of alkene stability and for developing reactions that can proceed despite the significant steric shielding. quora.com The unique electronic and steric properties of these molecules make them valuable building blocks in the synthesis of complex organic architectures.

Overview of Research Paradigms Applied to Complex Olefins

The study of complex olefins like 2-Hexene, 2,3,4,4-tetramethyl- employs a range of advanced analytical and computational techniques. The separation and identification of such compounds within complex mixtures often necessitate the use of sophisticated chromatographic methods, such as two-dimensional gas chromatography (GCxGC).

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR provide detailed information about the connectivity and chemical environment of the atoms within the molecule.

Mass Spectrometry (MS): This technique provides the molecular weight and fragmentation patterns, which are crucial for identifying the compound.

Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the functional groups present in a molecule, with the C=C stretching vibration being a key characteristic for alkenes. nist.govchemicalbook.com

Computational chemistry also plays a vital role in understanding the properties of sterically hindered alkenes. Quantum mechanical calculations can predict molecular geometries, relative stabilities of different conformations, and spectroscopic properties, offering valuable insights where experimental data is scarce.

Physicochemical Properties of 2-Hexene, 2,3,4,4-tetramethyl-

The fundamental properties of 2-Hexene, 2,3,4,4-tetramethyl- are summarized in the interactive table below, based on data from various chemical databases. nih.govnih.govuni.lustenutz.eunist.govchemspider.comepa.gov

| Property | Value | Source |

| IUPAC Name | 2,3,4,4-tetramethylhex-2-ene | nih.govchemspider.com |

| Synonyms | 2-Hexene, 2,3,4,4-tetramethyl- | nih.gov |

| CAS Number | 67634-13-3 | nih.govepa.gov |

| Chemical Formula | C₁₀H₂₀ | nih.govnist.gov |

| Molecular Weight | 140.27 g/mol | nih.gov |

| Appearance | Not specified | |

| Boiling Point | Predicted to be relatively high due to its branched nature | |

| Density | 0.770 g/cm³ | stenutz.eu |

| Refractive Index | 1.439 | stenutz.eu |

Interactive Data Table: Click on the headers to sort the data.

Research Findings on Highly Substituted Alkenes

While specific, in-depth research articles focusing solely on 2-Hexene, 2,3,4,4-tetramethyl- are not prevalent in the surveyed literature, the broader study of tetrasubstituted alkenes provides significant insights into its expected behavior.

Research has shown that the reactivity of tetrasubstituted alkenes in electrophilic addition reactions is significantly diminished due to steric hindrance. researchgate.net The bulky alkyl groups shield the double bond, making it difficult for electrophiles to approach and react. quora.com This reduced reactivity can be advantageous in complex syntheses where selective transformations are required.

Computational studies on sterically hindered alkenes have explored their conformational preferences and the energetic barriers to rotation around single bonds adjacent to the double bond. These studies help in understanding how the molecule's three-dimensional shape influences its physical and chemical properties.

Structure

2D Structure

3D Structure

Properties

CAS No. |

67634-13-3 |

|---|---|

Molecular Formula |

C10H20 |

Molecular Weight |

140.27 g/mol |

IUPAC Name |

2,3,4,4-tetramethylhex-2-ene |

InChI |

InChI=1S/C10H20/c1-7-10(5,6)9(4)8(2)3/h7H2,1-6H3 |

InChI Key |

DZDNSWFWQXTWAM-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)(C)C(=C(C)C)C |

Origin of Product |

United States |

Synthetic Methodologies for 2 Hexene, 2,3,4,4 Tetramethyl and Analogues

Direct Synthesis Approaches

Direct methods for synthesizing 2-Hexene (B8810679), 2,3,4,4-tetramethyl- and related compounds often involve the formation of the carbon-carbon double bond in a single key step. These approaches are valued for their efficiency and atom economy.

Olefin Dimerization Strategies

Olefin dimerization is a powerful technique for constructing larger molecules from smaller, readily available alkenes. google.commdpi.com This method can be particularly useful for creating branched structures like 2-Hexene, 2,3,4,4-tetramethyl-. The dimerization process is typically catalyzed by transition metal complexes or acid catalysts. google.comresearchgate.net

For instance, the dimerization of α-olefins, such as 1-butene (B85601) or 1-hexene, can lead to a mixture of linear and branched dimers. google.com The selectivity towards a specific isomer, like 2-Hexene, 2,3,4,4-tetramethyl-, is highly dependent on the catalyst system and reaction conditions. researchgate.net Catalysts based on zirconium, titanium, and iron have been shown to be effective in dimerizing various α-olefins. mdpi.comresearchgate.net For example, zirconocene (B1252598) dichloride activated with methylaluminoxane (B55162) (MAO) can catalyze the dimerization of branched α-olefins. mdpi.com The mechanism often involves the insertion of an alkene into a metal-hydride bond, followed by carbometalation of a second alkene molecule and subsequent β-hydride elimination to yield the dimeric product. researchgate.net

| Catalyst System | Alkene Substrate | Product Type | Selectivity | Reference |

| Cp2ZrCl2/MAO | Branched α-olefins | Dimerized products | Regioselective | mdpi.com |

| Pyridine bis(imine) iron complexes/MAO | α-olefins (e.g., 1-butene, 1-hexene) | Linear and monomethyl-branched dimers | 63-80% linear dimers | researchgate.net |

| Promoted boron trifluoride | Internal olefins | Dimerized oils | Useful as lubricant basestock | google.com |

Dehydration Reactions of Branched Alcohols

The dehydration of alcohols is a classic and widely used method for synthesizing alkenes. libretexts.orglibretexts.org In the context of 2-Hexene, 2,3,4,4-tetramethyl-, the corresponding tertiary alcohol, 2,3,4,4-tetramethyl-3-hexanol, would be the logical precursor. This reaction is typically carried out by heating the alcohol in the presence of a strong acid catalyst, such as sulfuric acid or phosphoric acid. libretexts.org

The mechanism for the dehydration of secondary and tertiary alcohols generally proceeds through an E1 pathway. libretexts.org This involves the protonation of the hydroxyl group to form a good leaving group (water), followed by its departure to generate a carbocation intermediate. A subsequent deprotonation of an adjacent carbon atom by a weak base (like water or the conjugate base of the acid catalyst) results in the formation of the double bond. libretexts.org

Due to the stability of the tertiary carbocation that would be formed from 2,3,4,4-tetramethyl-3-hexanol, the dehydration is expected to proceed readily under acidic conditions. However, a significant challenge in the dehydration of highly branched alcohols is the potential for rearrangement reactions, which can lead to a mixture of isomeric alkenes. cdnsciencepub.com The specific product distribution can be influenced by the reaction conditions, including the choice of acid and temperature. chegg.com For instance, the dehydration of 2,3,4,5-tetramethyl-3-hexanol has been documented to yield a mixture of olefins. sigmaaldrich.com

| Alcohol Type | Mechanism | Reaction Conditions | Reference |

| Primary | E2 | High temperature (170-180°C), strong acid | libretexts.orglibretexts.org |

| Secondary | E1 | Moderate temperature (100-140°C), strong acid | libretexts.org |

| Tertiary | E1 | Mild temperature (25-80°C), strong acid | libretexts.orglibretexts.org |

Organometallic Reagent-Mediated Transformations

Organometallic reagents, such as Grignard reagents and organolithium compounds, are invaluable tools in organic synthesis for forming carbon-carbon bonds. libretexts.orgacs.org These reagents can be used to construct the carbon skeleton of 2-Hexene, 2,3,4,4-tetramethyl- prior to the introduction of the double bond.

A common strategy involves the reaction of an organometallic reagent with a ketone or an α,β-unsaturated ketone. cdnsciencepub.com For example, the synthesis of a related compound, 2,3,4,5-tetramethylheptane, involved the 1,4-addition of a Grignard reagent to an α,β-unsaturated ketone to form a more substituted ketone. This ketone was then treated with another organometallic reagent to create the desired alcohol, which was subsequently dehydrated to the alkene. cdnsciencepub.com

The synthesis of tetrasubstituted alkenes can also be achieved through the reaction of in situ generated ketenes with organometallic reagents. acs.orgindiana.edu This two-step strategy involves the stereoselective generation of an alkenyl pseudohalide followed by a stereospecific metal-catalyzed cross-coupling reaction. acs.org Transition-metal-catalyzed cross-electrophile couplings have also emerged as effective methods for the formation of C-C bonds in highly substituted systems. nih.gov

| Reagent Type | Application | Key Features | Reference |

| Grignard Reagents | C-C bond formation with carbonyls | Readily prepared, highly reactive | acs.org |

| Organolithium Reagents | C-C bond formation, strong bases | Highly reactive | libretexts.org |

| Nickel-catalyzed cross-electrophile couplings | C-C bond formation | Obviates the need for stoichiometric organometallic nucleophiles | nih.gov |

Stereocontrolled Olefin Synthesis in Highly Substituted Systems

Achieving stereocontrol in the synthesis of highly substituted alkenes like 2-Hexene, 2,3,4,4-tetramethyl- is a significant synthetic challenge. researchgate.net Classical methods such as the Wittig or Horner-Wadsworth-Emmons reactions often fail or provide poor selectivity for tetrasubstituted alkenes. researchgate.net

Modern methods for stereocontrolled synthesis often rely on transition-metal-catalyzed reactions. For example, a highly stereocontrolled synthesis of tetrasubstituted acyclic all-carbon olefins has been developed using a stereoselective enolization and tosylate formation, followed by a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. researchgate.netnih.gov This method has demonstrated high yields and stereoselectivity for a variety of substrates. nih.gov Another approach involves the syn-elimination of phosphates derived from stereoenriched tertiary alcohols, which also provides tetrasubstituted olefins with high stereoselectivity. nih.gov

Ruthenium-catalyzed C-H alkenylation/directing group migration has also been shown to be an efficient method for the synthesis of tetrasubstituted alkenes with excellent regio- and stereoselectivity. ucl.ac.uk These advanced methods provide powerful tools for accessing complex olefinic structures with precise control over their geometry.

| Method | Key Features | Stereoselectivity | Reference |

| Enol Tosylation and Suzuki-Miyaura Coupling | Tolerates diverse substituents, high yield | Excellent stereochemical fidelity | researchgate.netnih.gov |

| Syn-Elimination of Tertiary Alcohol-Derived Phosphates | Mild conditions, high yields | >95:5 in most cases | nih.gov |

| Ruthenium-Catalyzed C-H Alkenylation | Broad substrate scope, high atom-economy | Excellent regio- and stereoselectivity | ucl.ac.uk |

Indirect Synthetic Routes and Precursor Utilization

Indirect routes to 2-Hexene, 2,3,4,4-tetramethyl- involve the synthesis of a precursor molecule that is then converted to the target compound, often through a rearrangement reaction.

Rearrangement Reactions in Hexene Derivatives

Rearrangement reactions involve the migration of an atom or group within a molecule to form a structural isomer. mvpsvktcollege.ac.innumberanalytics.com In the synthesis of highly branched alkenes, Wagner-Meerwein rearrangements are common, particularly when carbocation intermediates are involved, such as during the dehydration of alcohols. mvpsvktcollege.ac.in

These rearrangements occur to form a more stable carbocation. For example, the dehydration of an alcohol that initially forms a secondary carbocation might rearrange to a more stable tertiary carbocation before elimination occurs to form the alkene. While this can be a side reaction leading to undesired products, it can also be strategically employed to synthesize a specific target isomer that may be difficult to access directly. cdnsciencepub.com The course of such rearrangements is highly dependent on the substrate structure and reaction conditions.

The study of rearrangement reactions in bicyclic systems, such as bicyclo[2.1.1]hexene derivatives, provides insights into the mechanistic pathways and factors controlling product distribution, which can be applicable to the synthesis of complex acyclic alkenes. acs.org

Multi-step Organic Synthesis Pathways

The logical design of a multi-step synthesis for a specific target molecule like 2-Hexene, 2,3,4,4-tetramethyl-, often begins with a retrosynthetic analysis to identify potential precursors and key bond formations. libretexts.orgyoutube.com Given the structure of the target compound, a plausible disconnection would be at the carbon-carbon double bond, suggesting precursor carbonyl compounds and organometallic reagents.

One potential multi-step pathway could commence with the synthesis of a suitable ketone, 3,3-dimethyl-2-pentanone. This ketone can then be reacted with an organometallic reagent, such as an isopropyl Grignard reagent, followed by a dehydration step to form the tetrasubstituted alkene.

Proposed Synthetic Pathway:

Formation of the Ketone Precursor: 3,3-dimethyl-2-butanone can be synthesized via the acylation of tert-butylmagnesium chloride with acetyl chloride.

Grignard Reaction: The resulting ketone, 3,3-dimethyl-2-butanone, is treated with isopropylmagnesium bromide. This nucleophilic addition reaction forms a tertiary alcohol intermediate, 2,3,4,4-tetramethyl-2-hexanol.

Dehydration to Alkene: The tertiary alcohol is then subjected to acid-catalyzed dehydration. This elimination reaction will likely produce a mixture of alkene isomers due to the possibility of rearrangements. The desired product, 2-Hexene, 2,3,4,4-tetramethyl-, would be one of the components of this mixture.

An alternative approach involves the carbometalation of internal alkynes, which can then be reacted with various electrophiles to yield tetrasubstituted alkenes. rsc.org For instance, the reaction of 3-methyl-1-butyne (B31179) could be envisioned with an appropriate organometallic reagent in the presence of a catalyst to build the required carbon skeleton.

The development of such synthetic routes is crucial for accessing complex molecules and often requires careful optimization at each step to maximize the yield of the desired product. libretexts.org The synthesis of analogues, such as other highly substituted hexanes, can often be achieved by modifying the starting materials in these established pathways. acs.org

Catalyst Systems in the Synthesis of Substituted Alkenes

Catalysis is fundamental to the efficient and selective synthesis of substituted alkenes. Both transition metal complexes and acid catalysts play pivotal roles in forming and functionalizing carbon-carbon double bonds.

Transition Metal Catalysis for Alkene Formation

Transition metal catalysts are indispensable for the synthesis of complex alkenes, offering high selectivity and functional group tolerance. nih.gov Metals such as palladium (Pd), nickel (Ni), rhodium (Rh), ruthenium (Ru), and iridium (Ir) are commonly employed in a variety of reactions that form alkenes. nih.govdiva-portal.orgbeilstein-journals.orgnih.gov

Key transition metal-catalyzed reactions for alkene synthesis include:

Cross-Coupling Reactions: Suzuki, Negishi, and Heck reactions are powerful methods for forming C-C bonds to create substituted alkenes. For instance, a Ni-catalyzed Suzuki-Miyaura coupling can connect alkenyl boron reagents with alkyl halides to form functionalized alkenes. organic-chemistry.org

Alkene Metathesis: This reaction, particularly useful for creating sterically hindered alkenes, involves the scrambling of alkylidene groups. Ruthenium-based Grubbs catalysts are widely used, although their efficiency can be a concern for producing tetrasubstituted alkenes. longdom.org

Carbometalation: This involves the addition of an organometallic bond across an alkyne. rsc.org For example, a nickel-catalyzed reaction can achieve the arylation and acyl migration of an alkyne to form tetrasubstituted alkenes. rsc.org Similarly, cobalt can catalyze the arylzincation of alkynes to produce tri- or tetrasubstituted alkenes with high stereoselectivity. beilstein-journals.org

Hydroformylation: This process adds a formyl group and a hydrogen atom across an alkene's double bond. While often used to produce aldehydes, modifications of this reaction can be part of a sequence to generate highly branched structures. libretexts.org

The choice of catalyst and ligand is critical for controlling the regio- and stereoselectivity of the reaction. For example, in the synthesis of tetrasubstituted alkenes from alkynes, a proposed nickel-catalyzed cycle involves transmetalation with a boronic acid, syn-addition across the alkyne, and subsequent C-O bond cleavage to yield the final product. rsc.org

Table 1: Selected Transition Metal Catalyst Systems for Alkene Synthesis

| Catalyst System | Reaction Type | Substrates | Product Type | Reference |

| Ni-Complex/Boronic Acid | Aryl-acylation | Alkynes | Tetrasubstituted Alkenes | rsc.org |

| CoBr₂(bpy)/Arylzinc | Arylzincation | Alkynes | Tri/Tetrasubstituted Alkenes | beilstein-journals.org |

| Pd(0)/AQ directing group | 1,2-Carboboration | Alkenes | Substituted Alkylboronates | nih.gov |

| Cationic Iridium/Nickel | Isomerization/Cross-Coupling | Alkenyl methyl ethers, Grignard reagents | Highly Substituted Alkenes | nih.gov |

| Cp₂ZrCl₂/MAO | Dimerization | 1-Alkenes | Vinylidene Dimers | mdpi.com |

Acid-Catalyzed Polymerization/Oligomerization Mechanisms

Acid-catalyzed reactions represent another major pathway for the synthesis of olefins, particularly through the dimerization or oligomerization of smaller alkenes like propylene (B89431). mdpi.comgoogle.comacs.org These reactions are typically catalyzed by solid acid catalysts such as zeolites or supported phosphoric acid. rsc.org

The general mechanism for acid-catalyzed alkene oligomerization involves several key steps:

Protonation: An alkene is protonated by a Brønsted acid site on the catalyst, forming a carbocation intermediate.

Chain Growth (Oligomerization): The carbocation intermediate acts as an electrophile and attacks another alkene molecule, forming a new, larger carbocation. This step can repeat to form longer chains.

Isomerization: The carbocation intermediates can undergo rearrangements (hydride and methyl shifts) to form more stable carbocations (e.g., tertiary carbocations). This leads to the formation of branched alkene products.

Deprotonation: The larger carbocation loses a proton to regenerate the acid catalyst and form the final alkene product. The position from which the proton is lost determines the location of the double bond in the product.

For the synthesis of a molecule like 2-Hexene, 2,3,4,4-tetramethyl-, the dimerization of isobutylene (B52900) or the co-dimerization of propylene and isobutylene under acidic conditions could be a plausible, albeit challenging, route. The selectivity towards a specific branched dimer among a complex mixture of products is a significant hurdle. researchgate.net For example, propylene dimerization over certain nickel-based catalysts can selectively produce 2,3-dimethylbutenes. researchgate.net The product distribution is highly dependent on the catalyst, temperature, and pressure. rsc.org

Purification and Isolation Techniques for Complex Olefin Mixtures

The synthesis of highly substituted olefins, such as 2-Hexene, 2,3,4,4-tetramethyl-, frequently results in the formation of complex mixtures containing constitutional and geometric (E/Z) isomers, unreacted starting materials, and byproducts. researchgate.net The isolation of the target compound in high purity necessitates the use of advanced purification techniques.

Advanced Chromatographic Separation in Preparative Synthesis

Preparative chromatography is a cornerstone of purification in organic synthesis, enabling the separation of compounds from complex mixtures on a larger scale than analytical chromatography. acs.org

Flash Chromatography: This is a rapid and efficient method for purifying reaction mixtures. biotage.com It utilizes a stationary phase, typically silica (B1680970) gel, and a solvent system (mobile phase) is pushed through the column with pressure. biotage.com Compounds separate based on their differing polarities and affinities for the stationary phase. For nonpolar compounds like olefins, a nonpolar solvent system such as hexane (B92381) or petroleum ether is typically employed. acs.org While effective for removing polar impurities, separating closely related nonpolar isomers can be challenging.

Preparative High-Performance Liquid Chromatography (HPLC): For difficult separations of isomers with very similar physical properties, preparative HPLC is often the method of choice. google.comacs.org It operates on the same principles as analytical HPLC but uses larger columns and higher flow rates to handle larger sample quantities. google.com

Normal-Phase HPLC: Uses a polar stationary phase (like silica) and a non-polar mobile phase.

Reversed-Phase HPLC: Employs a non-polar stationary phase (like C18-modified silica) and a polar mobile phase. This is a very common technique for the purification of organic molecules.

Argentation Chromatography: A specialized technique for separating unsaturated compounds, including olefin isomers, involves the use of a stationary phase impregnated with silver salts (e.g., silver nitrate). The separation is based on the reversible formation of charge-transfer complexes between the silver ions and the π-electrons of the double bonds. The stability of these complexes depends on the steric accessibility of the double bond, allowing for the separation of isomers that are otherwise difficult to resolve. researchgate.net

The choice between these methods depends on the scale of the synthesis and the difficulty of the separation. Often, a multi-step purification strategy, perhaps starting with flash chromatography followed by preparative HPLC, is necessary to achieve the desired purity. longdom.org

Table 2: Comparison of Preparative Chromatographic Techniques for Olefin Purification

| Technique | Principle of Separation | Typical Stationary Phase | Advantages | Limitations | Reference |

| Flash Chromatography | Polarity | Silica Gel, Alumina | Fast, inexpensive, good for gross purification | Low resolution for close isomers | acs.orgbiotage.com |

| Preparative HPLC | Polarity, Hydrophobicity | C18-Silica, Silica | High resolution, automated, good for isomer separation | Expensive, lower throughput than flash | google.comacs.org |

| Argentation Chromatography | π-Complexation with Ag⁺ | Silver Nitrate-impregnated Silica | Excellent for separating E/Z and positional olefin isomers | Can be complex to set up, potential for sample degradation | researchgate.net |

Reaction Mechanisms and Reactivity Studies of 2 Hexene, 2,3,4,4 Tetramethyl

Electrophilic Addition Reactions

Electrophilic addition is a characteristic reaction of alkenes, where the π-bond attacks an electrophile. libretexts.org The steric bulk and substitution pattern of 2-Hexene (B8810679), 2,3,4,4-tetramethyl- introduce specific considerations for these reactions.

Regioselectivity and Stereoselectivity in Addition Processes

Regioselectivity , the preference for bond formation at a particular atom, is a key aspect of electrophilic additions to unsymmetrical alkenes. lumenlearning.com In the case of 2-Hexene, 2,3,4,4-tetramethyl-, the double bond is between carbon-2 and carbon-3. Carbon-2 is bonded to two methyl groups, while carbon-3 is bonded to a methyl group and a bulky tert-butyl group.

According to Markovnikov's rule , in the addition of a protic acid (HX), the proton adds to the carbon atom of the alkene that has the greater number of hydrogen atoms. lumenlearning.com However, a more general principle is that the reaction proceeds through the most stable carbocation intermediate. lumenlearning.com For 2-Hexene, 2,3,4,4-tetramethyl-, addition of an electrophile (like H⁺) to carbon-2 would generate a tertiary carbocation at carbon-3, while addition to carbon-3 would generate a different tertiary carbocation at carbon-2. The relative stability of these carbocations will dictate the major product. The significant steric hindrance around the double bond can also influence the approach of the electrophile, potentially leading to deviations from predictions based solely on electronic effects.

Stereoselectivity refers to the preferential formation of one stereoisomer over another. masterorganicchemistry.com The addition of reagents to the double bond of 2-Hexene, 2,3,4,4-tetramethyl- can occur from either the top or bottom face of the planar double bond. If the addition of a reagent results in the formation of new stereocenters, a mixture of enantiomers or diastereomers can be expected. masterorganicchemistry.com For many electrophilic additions, such as the addition of HBr, the reaction is not stereoselective and can produce a mixture of syn and anti addition products. masterorganicchemistry.com This is because the intermediate carbocation is planar, and the subsequent attack by the nucleophile can occur from either side with roughly equal probability. libretexts.org

Carbocationic Intermediates in Alkene Reactions

The mechanism of many electrophilic additions to alkenes involves the formation of a carbocation intermediate . sinica.edu.tw These are high-energy, transient species that play a crucial role in determining the reaction's outcome. The stability of carbocations generally follows the order: tertiary > secondary > primary. This is due to the electron-donating inductive effects and hyperconjugation from the alkyl groups attached to the positively charged carbon. nih.gov

In the reaction of 2-Hexene, 2,3,4,4-tetramethyl- with an electrophile, the initial attack of the π-electrons on the electrophile leads to the formation of a carbocation. As both carbons of the double bond are tertiary, two different tertiary carbocations can potentially form. The relative stability of these intermediates will be influenced by the specific substitution pattern and any steric strain. The subsequent reaction of the carbocation with a nucleophile completes the addition process. sinica.edu.tw It is also important to consider that carbocation intermediates can undergo rearrangements to form more stable carbocations, although in the case of 2-Hexene, 2,3,4,4-tetramethyl-, both potential initial carbocations are already tertiary.

Radical Reaction Pathways

In addition to electrophilic additions, alkenes can also undergo reactions involving radical intermediates, particularly under conditions that promote homolytic bond cleavage.

Kinetics and Products of Hydroxyl Radical Reactions

The reaction of alkenes with hydroxyl radicals (•OH) is a significant process, particularly in atmospheric chemistry. These reactions are typically very fast, with rate constants that show a dependence on the structure of the alkene. For instance, studies on other butene derivatives have shown that the rate constants for their reactions with •OH are in the order of 10⁻¹¹ cm³ molecule⁻¹ s⁻¹. nist.gov The reaction proceeds via the addition of the hydroxyl radical to the double bond, forming a radical adduct.

Ozonolysis Studies for Double Bond Characterization

Ozonolysis is a powerful method for cleaving carbon-carbon double bonds and can be used to determine the structure of an alkene. nih.govyoutube.com The reaction involves treating the alkene with ozone (O₃), followed by a workup step. A "reductive workup," often using dimethyl sulfide (B99878) (DMS) or zinc, results in the formation of aldehydes or ketones. masterorganicchemistry.com

For 2-Hexene, 2,3,4,4-tetramethyl-, ozonolysis would cleave the double bond between carbon-2 and carbon-3. This would be expected to yield two ketone products: acetone (B3395972) (from the carbon-2 side) and 3,3-dimethyl-2-butanone (from the carbon-3 side). The identification of these products would definitively confirm the position of the double bond within the original alkene. The mechanism proceeds through the formation of a primary ozonide (molozonide), which then rearranges to a more stable ozonide (1,2,4-trioxolane). masterorganicchemistry.com Subsequent reductive cleavage of the ozonide yields the final carbonyl compounds.

Expected Ozonolysis Products of 2-Hexene, 2,3,4,4-tetramethyl-

| Reactant | Ozonolysis Products |

| 2-Hexene, 2,3,4,4-tetramethyl- | Acetone, 3,3-Dimethyl-2-butanone |

Oxidative Transformations of Highly Branched Alkenes

Highly branched alkenes, due to their steric hindrance, can sometimes exhibit unique reactivity in oxidative transformations. While ozonolysis provides a clean cleavage of the double bond, other oxidizing agents can lead to different products. For example, reaction with hot, acidic potassium permanganate (B83412) (KMnO₄) can also cleave the double bond, but often leads to further oxidation of the resulting fragments.

The steric bulk around the double bond in 2-Hexene, 2,3,4,4-tetramethyl- might also influence the stereochemical outcome of reactions like epoxidation, where an oxygen atom is added across the double bond to form an epoxide. The approach of the oxidizing agent may be directed to the less sterically hindered face of the double bond.

Cycloaddition Reactions

Cycloaddition reactions involve the formation of a cyclic molecule from two or more unsaturated molecules. The significant steric bulk surrounding the double bond in 2-Hexene, 2,3,4,4-tetramethyl- is expected to pose a major barrier to such reactions.

[3+2] Cycloaddition Mechanisms and Zwitterionic Intermediates

The [3+2] cycloaddition is a powerful method for the synthesis of five-membered rings. In reactions involving 1,3-dipoles, the mechanism can proceed through a concerted pathway or a stepwise pathway involving a zwitterionic intermediate. For highly substituted and sterically hindered alkenes like 2-Hexene, 2,3,4,4-tetramethyl-, a concerted approach is likely to be energetically unfavorable due to severe steric clashes in the transition state.

While no specific studies on [3+2] cycloadditions with 2-Hexene, 2,3,4,4-tetramethyl- have been reported, research on other sterically hindered systems, such as those involving 2,2,4,4-tetramethyl-3-thiocyclobutanone S-methylide, suggests that the reaction may proceed through a polar, two-step mechanism involving a zwitterionic intermediate, especially with highly electrophilic partners. However, the extreme steric hindrance of 2-Hexene, 2,3,4,4-tetramethyl- would likely lead to very slow reaction rates, if the reaction proceeds at all.

Diels-Alder and Related Cycloadditions

The Diels-Alder reaction, a [4+2] cycloaddition, is a cornerstone of organic synthesis for the formation of six-membered rings. However, the reactivity of the dienophile (the alkene component) is crucial. Highly substituted alkenes are notoriously poor dienophiles due to steric hindrance, which prevents the necessary orbital overlap with the diene in the transition state.

For 2-Hexene, 2,3,4,4-tetramethyl-, the four methyl groups and the ethyl group severely shield the double bond, making a concerted Diels-Alder reaction highly improbable under standard conditions. The significant steric strain that would be introduced in the resulting cyclohexene (B86901) ring further disfavors this reaction pathway.

Oligomerization and Polymerization Mechanisms

The transformation of alkenes into longer-chain molecules through oligomerization or polymerization is a fundamental process in industrial chemistry. For highly branched olefins like 2-Hexene, 2,3,4,4-tetramethyl-, these reactions are often limited to the formation of dimers or trimers rather than high molecular weight polymers.

Acid-Catalyzed Polymerization of Olefins

Acid-catalyzed polymerization is a common method for polymerizing alkenes that can form stable carbocation intermediates. wikipedia.org The initiation step involves the protonation of the alkene to form a carbocation. For 2-Hexene, 2,3,4,4-tetramethyl-, protonation would lead to a tertiary carbocation, which is relatively stable.

However, the subsequent propagation step, where another monomer unit adds to the carbocation, would be severely hindered by steric repulsion. The bulky substituents on both the carbocation and the incoming monomer would make this addition step energetically costly. Consequently, instead of polymerization, dimerization or trimerization are more likely outcomes, followed by deprotonation to yield a stable, more highly branched alkene.

Chain Propagation and Termination in Oligomerization

In the context of oligomerization of 2-Hexene, 2,3,4,4-tetramethyl-, chain propagation would be a slow and challenging process. The rate of propagation would be significantly lower than that for less substituted alkenes.

Chain termination, on the other hand, would be a highly favored process. The tertiary carbocation formed during the reaction can readily undergo elimination of a proton to form a stable, highly substituted alkene. This termination step would effectively cap the growing chain at the dimer or trimer stage. Common termination pathways include the loss of a proton from an adjacent carbon atom, leading to the formation of a new double bond.

Theoretical and Experimental Reaction Kinetics

There is a notable absence of specific experimental kinetic data for the reactions of 2-Hexene, 2,3,4,4-tetramethyl- in the scientific literature. This is likely due to its low reactivity in many standard transformations.

Theoretical and computational studies on the reactivity of highly substituted alkenes generally predict very low reaction rates for processes that involve direct attack on the double bond, such as cycloadditions. The activation barriers for these reactions are significantly increased by steric hindrance.

| Reaction Type | Predicted Reactivity | Rationale |

| [3+2] Cycloaddition | Very Low | Severe steric hindrance at the double bond prevents efficient orbital overlap with the 1,3-dipole. |

| Diels-Alder Reaction | Extremely Low / Inert | The tetrasubstituted and sterically crowded nature of the alkene makes it a very poor dienophile. |

| Acid-Catalyzed Polymerization | Low (favors oligomers) | While a stable tertiary carbocation can form, steric hindrance prevents effective chain propagation, leading to dimerization or trimerization. |

Rate Constant Determinations for Specific Reactions

No data on the rate constants for any specific reactions involving 2-Hexene, 2,3,4,4-tetramethyl- could be located.

Transition State Analysis in Olefinic Transformations

There is no available information regarding the transition state analysis for any transformations involving 2-Hexene, 2,3,4,4-tetramethyl-.

Future experimental or computational studies would be required to elucidate the reaction kinetics and transition states associated with this compound.

Advanced Spectroscopic and Analytical Characterization Techniques for 2 Hexene, 2,3,4,4 Tetramethyl

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy stands as a cornerstone in the structural analysis of organic molecules, providing detailed information about the carbon-hydrogen framework.

Carbon-13 (¹³C) NMR and Proton (¹H) NMR Chemical Shift Assignments for Complex Alkenes

The ¹H and ¹³C NMR spectra of 2-Hexene (B8810679), 2,3,4,4-tetramethyl- are predicted to exhibit characteristic chemical shifts that are indicative of its unique structural features. In ¹³C NMR, the sp² hybridized carbons of the double bond are expected to resonate in the downfield region, typically between 115 and 140 ppm. libretexts.orglibretexts.org The chemical shifts of the sp³ hybridized carbons will appear in the upfield region. The quaternary carbon atom at position 4, bonded to three other carbon atoms, is expected to have a distinct chemical shift.

In the ¹H NMR spectrum, the protons attached to the various methyl and ethyl groups will each produce a unique signal. The chemical environment of each proton, influenced by its proximity to the double bond and the bulky tert-butyl group, will determine its specific chemical shift.

Predicted ¹H and ¹³C NMR Chemical Shifts for 2-Hexene, 2,3,4,4-tetramethyl-

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C1 (CH₃) | ~ 0.9 | ~ 10-15 |

| C2 (C=) | - | ~ 125-150 |

| C3 (C=) | - | ~ 125-150 |

| C4 (C) | - | ~ 35-45 |

| C5 (CH₂) | ~ 1.1 | ~ 25-35 |

| C6 (CH₃) | ~ 0.8 | ~ 10-15 |

| C2-CH₃ | ~ 1.7 | ~ 20-30 |

| C3-CH₃ | ~ 1.6 | ~ 20-30 |

| C4-(CH₃)₂ | ~ 1.0 | ~ 25-35 |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) in Alkene Structure Analysis

To unambiguously assign the proton and carbon signals and to piece together the molecular structure, two-dimensional (2D) NMR experiments are indispensable. unict.it

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling interactions. sdsu.edu For 2-Hexene, 2,3,4,4-tetramethyl-, COSY would show correlations between the protons of the ethyl group (H5 and H6) and potentially long-range couplings between the methyl protons and other nearby protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. columbia.edu It is a powerful tool for assigning which proton signal corresponds to which carbon signal. For example, the proton signal for the C1-methyl group will show a cross-peak with the C1 carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart (and sometimes four). columbia.edu This is crucial for connecting the different fragments of the molecule. For instance, HMBC would show correlations between the protons on the C2-methyl group and the C2 and C3 carbons of the double bond, as well as the C1 carbon.

Spin-Spin Coupling Analysis for Stereochemical Assignment

Spin-spin coupling, observed as the splitting of signals in an NMR spectrum, provides valuable information about the connectivity of atoms and the stereochemistry of the molecule. libretexts.org The magnitude of the coupling constant (J-value) is particularly useful in determining the geometry of alkenes. orgchemboulder.com For cis and trans isomers of alkenes, the vicinal coupling constants (³J) between the vinylic protons are characteristically different, with trans-protons typically showing a larger coupling constant (11-18 Hz) than cis-protons (5-10 Hz). libretexts.org However, in a tetrasubstituted alkene like 2-Hexene, 2,3,4,4-tetramethyl-, there are no vinylic protons, making the direct determination of E/Z isomerism through this method impossible. In such cases, longer-range couplings (e.g., ⁵J) or Nuclear Overhauser Effect (NOE) experiments might provide stereochemical insights. unifr.ch

Mass Spectrometry (MS) for Molecular and Fragment Ion Analysis

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern upon ionization.

Electron Ionization (EI) Mass Spectrometry Fragmentation Patterns

In Electron Ionization (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺) and various fragment ions. The fragmentation pattern is characteristic of the molecule's structure. For branched alkenes like 2-Hexene, 2,3,4,4-tetramethyl-, fragmentation is expected to occur preferentially at the branched carbon atoms, leading to the formation of stable carbocations. researchgate.netjove.com

Upon ionization, alkenes typically lose a π electron to form a stable molecular ion. jove.com The fragmentation of branched alkanes often involves cleavage at the carbon-carbon bonds adjacent to a tertiary or quaternary carbon, as this leads to the formation of more stable secondary or tertiary carbocations. rutgers.edu For 2-Hexene, 2,3,4,4-tetramethyl-, the molecular ion peak (M⁺) would be observed at an m/z (mass-to-charge ratio) corresponding to its molecular weight (140.27 g/mol ). nih.govnist.govnih.gov Common fragmentation pathways for branched alkanes include the loss of alkyl radicals. libretexts.org For this compound, prominent fragment ions might be expected from the cleavage of the bond between C3 and C4, or C4 and C5.

Predicted Major Fragment Ions in the EI Mass Spectrum of 2-Hexene, 2,3,4,4-tetramethyl-

| m/z | Possible Fragment Ion | Possible Neutral Loss |

| 125 | [M - CH₃]⁺ | CH₃ radical |

| 111 | [M - C₂H₅]⁺ | C₂H₅ radical |

| 83 | [M - C₄H₉]⁺ | C₄H₉ radical (tert-butyl) |

| 57 | [C₄H₉]⁺ | C₆H₁₁ radical |

| 41 | [C₃H₅]⁺ | C₇H₁₅ radical |

Note: The relative intensities of these peaks will depend on the stability of the resulting carbocations and neutral radicals.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio of an ion, often to four or more decimal places. lcms.cz This high accuracy allows for the determination of the elemental composition of the ion, as different combinations of atoms will have slightly different exact masses. For 2-Hexene, 2,3,4,4-tetramethyl-, which has a molecular formula of C₁₀H₂₀, HRMS can confirm this composition by measuring the exact mass of the molecular ion. nih.govepa.govuci.edu This is particularly useful in distinguishing between isomers, which have the same nominal mass but different elemental compositions if they contain different heteroatoms. lcms.cz The exact mass of C₁₀H₂₀ is 140.1565 u. nih.gov

Collision Cross Section (CCS) Measurements for Gas-Phase Structure

Collision Cross Section (CCS) is a key physicochemical property that describes the effective area of an ion in the gas phase as it moves through a buffer gas under the influence of an electric field. This measurement, typically performed using ion mobility-mass spectrometry (IM-MS), provides valuable insights into the three-dimensional structure and conformation of ions.

For small molecules, CCS values are influenced by factors such as their shape, size, and polarizability. researchgate.net The rotationally averaged CCS is particularly useful for differentiating between isomers and isobars, which can be challenging with mass spectrometry alone. researchgate.net Experimentally, CCS values can be determined through calibrant-independent methods, like the step-field method in drift tube ion mobility spectrometry (DTIMS), which is considered a "gold standard," or more commonly through calibrant-dependent methods that are more amenable to coupling with chromatographic separations. nih.gov

Table 1: General Correlation of CCS with Molecular Properties

| Molecular Property | Influence on CCS | Reference |

| Mass-to-Charge Ratio (m/z) | Generally, CCS values tend to increase with increasing m/z. mdpi.com | mdpi.com |

| Shape/Size | The three-dimensional structure and size of an ion significantly impact its CCS value. researchgate.net | researchgate.net |

| Polarizability | The polarizability of a molecule, which relates to its spatial size and dipole-dipole interactions, is a primary determinant of its CCS value. researchgate.net | researchgate.net |

Chromatographic Methods for Mixture Analysis and Purity Assessment

Chromatography is an indispensable tool for separating and analyzing the components of complex mixtures. For a volatile olefin like 2-Hexene, 2,3,4,4-tetramethyl-, both gas and liquid chromatography play crucial roles in its analysis.

Gas Chromatography (GC) for Volatile Olefin Separation

Gas chromatography (GC) is a powerful technique for the separation of volatile and semi-volatile compounds. nih.gov In GC, a sample is vaporized and transported by an inert gas (the mobile phase) through a column containing a stationary phase. nih.gov Separation is achieved based on the differential partitioning of the analytes between the mobile and stationary phases.

The analysis of complex hydrocarbon mixtures, such as those produced in petrochemical processes, often requires high-resolution separation techniques. scispace.com For instance, the separation of isomers of hexene can be challenging and may necessitate the use of specialized stationary phases and temperature programming. nih.gov While a specific GC method for 2-Hexene, 2,3,4,4-tetramethyl- was not detailed in the provided search results, the principles of GC are directly applicable. The choice of the GC column (capillary columns with various stationary phases like SE-54 are common) and detector (such as a Flame Ionization Detector - FID) is critical for achieving the desired separation and sensitivity. nih.gov

High-Performance Liquid Chromatography (HPLC) for Olefin Analysis

High-Performance Liquid Chromatography (HPLC) is a versatile analytical technique used to separate, identify, and quantify components in a liquid mixture. wikipedia.orgopenaccessjournals.com It operates on the principle of differential partitioning of analytes between a liquid mobile phase and a solid stationary phase packed in a column. wikipedia.org

For the analysis of 2-Hexene, 2,3,4,4-tetramethyl-, a reverse-phase (RP) HPLC method has been described. sielc.comsielc.com This method utilizes a Newcrom R1 column, which is a reverse-phase column with low silanol (B1196071) activity. sielc.com The mobile phase consists of a mixture of acetonitrile (B52724) (MeCN), water, and an acid (phosphoric acid or formic acid for mass spectrometry compatibility). sielc.comsielc.com This method is scalable and can be used for preparative separation to isolate impurities. sielc.comsielc.com

Table 2: Exemplary HPLC Method for 2-Hexene, 2,3,4,4-tetramethyl- Analysis

| Parameter | Condition | Reference |

| Column | Newcrom R1 | sielc.com |

| Mobile Phase | Acetonitrile (MeCN), Water, Phosphoric Acid (or Formic Acid for MS) | sielc.comsielc.com |

| Mode | Reverse Phase (RP) | sielc.comsielc.com |

Multidimensional Chromatographic Techniques (e.g., GC×GC)

For exceptionally complex mixtures containing numerous co-eluting components, multidimensional chromatographic techniques like comprehensive two-dimensional gas chromatography (GC×GC) offer significantly enhanced separation power. resolution-lab.comchromatographyonline.com In GC×GC, the effluent from a primary GC column is subjected to a second, orthogonal separation on a different column, typically with a different stationary phase polarity. copernicus.org This results in a two-dimensional chromatogram with greatly increased peak capacity. copernicus.org

GC×GC is particularly well-suited for the analysis of complex hydrocarbon samples like petroleum products and synthetic fuels. scispace.comlut.fi It allows for the separation of different classes of hydrocarbons (e.g., alkanes, alkenes, aromatics) into distinct regions of the chromatogram. chromatographyonline.com For instance, in the analysis of diesel fuel, GC×GC can separate aromatics, alkenes, and cycloalkanes from the main alkane band. chromatographyonline.com The analysis of volatile organic compounds in the atmosphere is another area where GC×GC provides the necessary resolution to identify hundreds of individual components. copernicus.orgresearchgate.net While a specific GC×GC application for 2-Hexene, 2,3,4,4-tetramethyl- was not found, the technique's ability to resolve complex olefin mixtures makes it a highly relevant and powerful tool. lut.fi

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, which includes infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes. uni-siegen.de These techniques are complementary, as the selection rules for a vibration to be IR or Raman active differ. ksu.edu.sa

Diagnostic Frequencies for Carbon-Carbon Double Bonds and Alkyl Substituents

In the infrared spectrum of an alkene, several characteristic absorption bands can be observed. The C=C stretching vibration typically appears in the region of 1680-1620 cm⁻¹. uomustansiriyah.edu.iqlibretexts.org For tetrasubstituted alkenes like 2-Hexene, 2,3,4,4-tetramethyl-, the C=C stretching peak is expected to fall in the 1680-1660 cm⁻¹ range. spectroscopyonline.com However, this peak may be weak or absent in highly symmetrical tetrasubstituted alkenes due to the lack of a change in dipole moment during the vibration. uomustansiriyah.edu.iq

Alkyl C-H stretching vibrations are consistently observed between 3000 and 2840 cm⁻¹. uomustansiriyah.edu.iq Since 2-Hexene, 2,3,4,4-tetramethyl- does not have any hydrogens attached to the double-bonded carbons, it will not exhibit the characteristic alkene C-H stretching peaks that typically appear between 3100 and 3000 cm⁻¹. spectroscopyonline.com The presence of numerous methyl and methylene (B1212753) groups will result in strong absorptions in the alkyl C-H stretching region.

Raman spectroscopy is particularly sensitive to non-polar bonds, making it an excellent technique for observing the C=C stretch in symmetrically substituted alkenes where the IR absorption may be weak or absent. ksu.edu.sa

Table 3: General Diagnostic Vibrational Frequencies for Alkenes and Alkyl Groups

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Expected in 2-Hexene, 2,3,4,4-tetramethyl- | Reference |

| C=C | Stretching | 1680-1620 | Yes (potentially weak in IR) | uomustansiriyah.edu.iqlibretexts.org |

| Tetrasubstituted C=C | Stretching | 1680-1660 | Yes | spectroscopyonline.com |

| Alkyl C-H | Stretching | 3000-2840 | Yes | uomustansiriyah.edu.iq |

| Alkene =C-H | Stretching | 3100-3000 | No | libretexts.orgspectroscopyonline.com |

Derivatization Strategies for Enhanced Analytical Performance

For highly substituted, non-polar alkenes such as 2-Hexene, 2,3,4,4-tetramethyl-, direct analysis can be challenging due to their volatility and lack of functional groups that respond to common detection methods. Derivatization is a chemical modification process used to convert an analyte into a product with improved properties for separation and detection. lawdata.com.twspectroscopyonline.com This strategy is crucial for enhancing chromatographic resolution, improving sensitivity, and aiding in structural elucidation through mass spectrometry and other spectroscopic techniques. weber.humdpi.com

Chemical Derivatization for Chromatographic Detection and Mass Spectrometric Ionization

Chemical derivatization for chromatographic and mass spectrometric analysis of 2-Hexene, 2,3,4,4-tetramethyl- focuses on the reactivity of its defining feature: the tetrasubstituted carbon-carbon double bond. Since the molecule lacks active hydrogens, derivatization strategies target the cleavage or addition to this C=C bond to introduce polar functional groups, thereby improving its analytical characteristics. weber.hu

Common strategies applicable to tetrasubstituted alkenes include:

Oxidative Cleavage: Ozonolysis can cleave the double bond to form carbonyl compounds. In the case of 2-Hexene, 2,3,4,4-tetramethyl-, this would yield a mixture of acetone (B3395972) and 3,3-dimethyl-2-butanone. These resulting ketones can then be derivatized using reagents like 2,4-dinitrophenylhydrazine (B122626) (DNPH) or hydroxylamine. ddtjournal.com DNPH derivatives are brightly colored and UV-active, making them suitable for HPLC-UV analysis, while oxime formation can improve gas chromatographic behavior. ddtjournal.com

Epoxidation: The reaction of the alkene with a peroxy acid (e.g., m-CPBA) forms an epoxide. This introduces a polar three-membered ring, which alters the compound's polarity for better chromatographic separation and provides a predictable fragmentation pattern in mass spectrometry.

Dihydroxylation: The double bond can be converted to a vicinal diol using oxidizing agents like osmium tetroxide (OsO₄) or cold, dilute potassium permanganate (B83412) (KMnO₄). This introduces two hydroxyl groups, creating sites for subsequent derivatization.

Silylation of Diols: The diol derivative can be further reacted with silylating agents, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), to replace the active hydrogens of the hydroxyl groups with trimethylsilyl (B98337) (TMS) groups. nih.gov These TMS ethers are significantly more volatile and thermally stable, making them ideal for Gas Chromatography-Mass Spectrometry (GC-MS) analysis. nih.gov The resulting mass spectra often show a characteristic loss of a methyl group ([M-15]⁺), which is useful for determining the molecular mass. nih.gov

Thioetherification: Reaction with dimethyl disulfide (DMDS) can be used to add two methylthio- groups across the double bond. The resulting dithioether derivative provides distinct fragmentation patterns upon electron ionization in GC-MS. The cleavage of the C-C bond between the two sulfur-bearing carbons produces characteristic fragment ions that allow for the unambiguous determination of the original double bond's position, a technique particularly useful for complex or isomeric alkenes. researchgate.net

Table 1: Derivatization Strategies for GC-MS and LC-MS Analysis of 2-Hexene, 2,3,4,4-tetramethyl-

| Strategy | Reagent(s) | Derivative Formed | Analytical Advantage | Primary Technique |

|---|---|---|---|---|

| Dihydroxylation & Silylation | 1. OsO₄ or cold KMnO₄ 2. BSTFA | Vicinal bis-trimethylsilyl (TMS) ether | Increases volatility and thermal stability; provides clear fragmentation for molecular weight determination. nih.gov | GC-MS |

| Thioetherification | Dimethyl Disulfide (DMDS) with I₂ catalyst | Vicinal bis(methylthio)alkane | Provides characteristic mass fragments that pinpoint the exact location of the double bond. researchgate.net | GC-MS |

| Oxidative Cleavage & Carbonyl Tagging | 1. O₃ 2. 2,4-Dinitrophenylhydrazine (DNPH) | Hydrazone derivatives of resulting ketones | Introduces a strong chromophore for enhanced UV detection. ddtjournal.com | HPLC-UV |

| Epoxidation | m-Chloroperoxybenzoic acid (m-CPBA) | Epoxide | Increases polarity for chromatographic separation; creates specific fragmentation patterns. | GC-MS, LC-MS |

Functionalization for Spectroscopic Tagging

Functionalization for spectroscopic tagging involves attaching a molecular group (a tag) to the analyte to confer a strong and specific response to a particular spectroscopic method, such as fluorescence or UV-visible absorbance. For a non-native chromophoric or fluorophoric molecule like 2-Hexene, 2,3,4,4-tetramethyl-, this is essential for enabling sensitive detection and quantification.

The double bond serves as the primary reaction site for introducing these spectroscopic tags:

Hydroboration-Oxidation and Fluorophore Attachment: A two-step hydroboration-oxidation reaction can convert the alkene into an alcohol. This reaction proceeds with anti-Markovnikov regioselectivity. The resulting hydroxyl group provides a reactive handle for attaching a fluorescent tag, such as dansyl chloride or a BODIPY-based acid chloride. mdpi.com The resulting ester is highly fluorescent, allowing for ultra-sensitive detection using fluorescence spectroscopy or HPLC with a fluorescence detector.

Epoxide Ring-Opening with a Tagged Nucleophile: The epoxide derivative of the alkene can undergo ring-opening reactions with various nucleophiles. If a nucleophile containing a chromophore (e.g., a substituted aniline) or a fluorophore is used, the tag becomes covalently bonded to the carbon skeleton.

Incorporation of Phosphorus-Containing Fluorophores: Advanced strategies include the incorporation of phosphorus-based functional groups that can act as or be part of a fluorescent system. mdpi.com For instance, after converting the alkene to a diol, it could be reacted with a phosphorus-containing reagent that is either inherently fluorescent or can be made so upon binding to a target. This approach is part of a growing field for creating advanced probes for bioimaging and material science. mdpi.com

Table 2: Functionalization Strategies for Spectroscopic Tagging of 2-Hexene, 2,3,4,4-tetramethyl-

| Strategy | Reaction Sequence | Example Tag | Spectroscopic Enhancement |

|---|---|---|---|

| Fluorescent Ester Formation | 1. Hydroboration-Oxidation to form an alcohol. 2. Esterification with a fluorescent acid. | Dansyl Chloride | Introduces a highly fluorescent tag for sensitive detection by fluorimetry or HPLC-Fluorescence. |

| Chromophoric Ether Synthesis | 1. Hydroboration-Oxidation to form an alcohol. 2. Williamson ether synthesis with a chromophoric halide. | p-Nitrophenethyl bromide | Attaches a strong chromophore for enhanced detection by UV-Visible spectroscopy. |

| Tagging via Epoxide Ring-Opening | 1. Epoxidation of the double bond. 2. Ring-opening with a nucleophilic dye. | Aniline-based dye | Covalently links a chromophore to the carbon backbone, enabling colorimetric or UV-Vis detection. |

Theoretical and Computational Chemistry of 2 Hexene, 2,3,4,4 Tetramethyl

Quantum Chemical Calculations

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have become indispensable tools for investigating the properties of highly substituted alkenes like 2-Hexene (B8810679), 2,3,4,4-tetramethyl-. These methods provide a robust framework for understanding the electronic structure and its influence on the molecule's physical and chemical properties.

Density Functional Theory (DFT) Studies on Molecular Structure and Energetics

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For 2-Hexene, 2,3,4,4-tetramethyl-, DFT calculations are instrumental in determining its optimized molecular geometry, bond lengths, and bond angles. These calculations often predict a structure that is significantly influenced by the steric repulsion between the bulky tert-butyl group and the methyl groups attached to the double bond.

Studies on related sterically congested stilbenes, such as (Z)-2,2,5,5-tetramethyl-3,4-diphenyl-3-hexene, have revealed unusual cofacial structures, highlighting the profound impact of steric strain on molecular conformation. acs.org DFT calculations can quantify the energetic penalties associated with these strained geometries. For instance, calculations on tetra-tert-butyl-substituted cyclobutadiene (B73232) and tetrahedrane (B94278) have shown very unequal bond lengths, confirming that steric hindrance can lead to significant structural distortions. acs.org The energetics of such molecules are a balance between the stabilizing electronic effects of the double bond and the destabilizing steric interactions.

| Computed Property | Value | Method |

| Molecular Weight | 140.27 g/mol | PubChem 2.2 |

| XLogP3 | 4.8 | XLogP3 3.0 |

| Monoisotopic Mass | 140.156500638 Da | PubChem 2.2 |

| Topological Polar Surface Area | 0 Ų | Cactvs 3.4.8.18 |

| Heavy Atom Count | 10 | Cactvs 3.4.8.18 |

| Table 1: Selected computed properties of 2-Hexene, 2,3,4,4-tetramethyl-. Data sourced from PubChem. nih.gov |

Computational Studies of Reaction Mechanisms and Transition States

Computational chemistry plays a crucial role in elucidating the mechanisms of chemical reactions involving sterically hindered alkenes. mdpi.com For 2-Hexene, 2,3,4,4-tetramethyl-, computational studies can model the pathways of various reactions, such as electrophilic additions or oxidations, and identify the transition states involved. These studies provide insights into the reaction kinetics and selectivity. For example, in the addition of 4-chlorobenzenesulfenyl chloride to a series of alkenes, the rate of reaction was found to be significantly affected by the steric bulk of the substituents on the double bond. cdnsciencepub.com

DFT calculations can be used to map the potential energy surface of a reaction, identifying the lowest energy path from reactants to products. researchgate.net This allows for the determination of activation energies, which are critical for understanding reaction rates. For instance, in the epoxidation of alkenes, DFT calculations have been used to elucidate the oxygen atom transfer mechanism. gdut.edu.cn Similar studies on 2-Hexene, 2,3,4,4-tetramethyl- would likely reveal a high activation barrier for reactions that require attack at the sterically shielded double bond.

Prediction of Spectroscopic Parameters (NMR, IR, MS)

Quantum chemical calculations are also employed to predict spectroscopic data, which can then be compared with experimental results to confirm the structure of a compound. uobasrah.edu.iq For 2-Hexene, 2,3,4,4-tetramethyl-, computational methods can predict its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) spectra.

NMR Spectroscopy: Theoretical calculations can predict the chemical shifts of the ¹H and ¹³C nuclei. uobasrah.edu.iq These predictions are based on the calculated electron density around each nucleus, which is highly sensitive to the molecular geometry and steric environment.

IR Spectroscopy: The vibrational frequencies in an IR spectrum can be calculated from the second derivatives of the energy with respect to the atomic coordinates. uobasrah.edu.iq These calculated frequencies correspond to the various vibrational modes of the molecule, such as C-H stretches and C=C stretches.

Mass Spectrometry: While direct prediction of a full mass spectrum is complex, computational methods can predict properties like the collision cross section (CCS) for different adducts of the molecule. uni.lu These predictions can aid in the interpretation of mass spectrometry data.

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 141.16378 | 134.3 |

| [M+Na]⁺ | 163.14572 | 140.4 |

| [M-H]⁻ | 139.14922 | 134.6 |

| [M+NH₄]⁺ | 158.19032 | 156.4 |

| Table 2: Predicted collision cross section (CCS) values for various adducts of 2-Hexene, 2,3,4,4-tetramethyl-. Data sourced from PubChemLite. uni.lu |

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations provide a way to explore the conformational landscape and dynamic behavior of flexible molecules like 2-Hexene, 2,3,4,4-tetramethyl-.

Conformational Analysis of Highly Substituted Alkenes

Highly substituted alkenes can exist in multiple conformations due to rotation around single bonds. Conformational analysis aims to identify the stable conformers and the energy barriers between them. For 2-Hexene, 2,3,4,4-tetramethyl-, the rotation around the C3-C4 bond and the C4-C5 bond would be of particular interest. Molecular mechanics force fields and quantum chemical methods can be used to calculate the relative energies of different conformers. Studies on related systems, such as 3,3,5,5-tetramethylmethylenecyclohexane, have shown that even with severe steric interactions, certain conformations like the chair form can be surprisingly stable. cdnsciencepub.com

The conformational preferences of such alkenes are a direct consequence of the interplay between stabilizing hyperconjugative effects and destabilizing steric repulsions. stenutz.eu

Steric Hindrance Effects on Molecular Geometry and Reactivity

The concept of steric hindrance is central to understanding the chemistry of 2-Hexene, 2,3,4,4-tetramethyl-. science.gov The bulky tert-butyl group at the C4 position, along with the methyl groups at C2 and C3, effectively shields the carbon-carbon double bond from attack by reagents. This steric shielding has a profound effect on both the molecular geometry and the reactivity of the alkene.

Molecular modeling can be used to visualize and quantify the steric hindrance. By generating a space-filling model, one can appreciate the extent to which the reactive double bond is buried within the molecule. This steric bulk is expected to significantly decrease the rates of reactions that involve the double bond, such as addition reactions. cdnsciencepub.com For example, the rate ratio for the addition of an electrophile to cis- and trans-2,2,5,5-tetramethyl-3-hexenes was found to be extremely high, indicating a strong steric effect. cdnsciencepub.com

Electronic Structure Analysis

The electronic structure of an olefin is fundamental to understanding its reactivity. For a highly substituted alkene like 2-Hexene, 2,3,4,4-tetramethyl-, the arrangement of its electrons, particularly those in the frontier molecular orbitals, and the distribution of charge across the molecule, dictate its chemical behavior.

Frontier Molecular Orbital (FMO) Theory in Olefin Reactivity

Frontier Molecular Orbital (FMO) theory is a cornerstone of modern organic chemistry that explains the reactivity of molecules based on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). puce.edu.ec In the context of olefins, the HOMO is typically the π-bonding orbital of the C=C double bond, which acts as an electron donor (nucleophile), while the LUMO is the corresponding π*-antibonding orbital, which can accept electrons (electrophile). The energy difference between the HOMO and LUMO, often referred to as the HOMO-LUMO gap, is a critical parameter in determining the kinetic stability of a molecule. A smaller HOMO-LUMO gap generally implies higher reactivity.

| Alkene Type | Substitution | Typical HOMO Energy (eV) | Typical LUMO Energy (eV) | Typical HOMO-LUMO Gap (eV) |

|---|---|---|---|---|

| Ethene | Unsubstituted | -10.5 | 1.8 | 12.3 |

| Propene | Monosubstituted | -9.7 | 1.9 | 11.6 |

| 2-Butene | Disubstituted | -9.1 | 2.0 | 11.1 |

| 2-Methyl-2-butene | Trisubstituted | -8.7 | 2.1 | 10.8 |

| 2,3,4,4-Tetramethylhex-2-ene (Representative) | Tetrasubstituted | ~ -8.3 | ~ 2.2 | ~ 10.5 |

Note: The values for 2,3,4,4-Tetramethylhex-2-ene are illustrative and based on general trends for tetrasubstituted alkenes, not on specific experimental or computational data for this compound.

The reactivity of 2-Hexene, 2,3,4,4-tetramethyl- in reactions such as electrophilic additions would be governed by the interaction of its high-energy HOMO with the LUMO of an electrophile. The steric hindrance afforded by the four methyl groups and the ethyl group surrounding the double bond also plays a crucial role in moderating its reactivity, often leading to regioselective outcomes in addition reactions. nih.gov

Charge Distribution and Bond Orders in the Olefinic System

The distribution of electron density within the olefinic system of 2-Hexene, 2,3,4,4-tetramethyl- is also heavily influenced by its substituents. While a simple C=C double bond in an unsubstituted alkene like ethene has a nonpolar character, the alkyl groups in a substituted alkene introduce a degree of polarity.

Alkyl groups, through their electron-donating nature, increase the electron density of the π-system of the double bond. elsevier.es This can be understood through the concept of hyperconjugation, where the electrons in the C-H or C-C σ-bonds of the alkyl groups can overlap with the π-system of the double bond, effectively delocalizing the electron density. masterorganicchemistry.com This increased electron density on the double bond carbons enhances their nucleophilicity.

A Natural Bond Orbital (NBO) analysis, a common computational method, can provide insights into the charge distribution and bond orders. While specific NBO data for 2-Hexene, 2,3,4,4-tetramethyl- is not available, general principles for tetrasubstituted alkenes can be applied. The carbon atoms of the double bond in a tetrasubstituted alkene are expected to have a slight negative charge due to the electron-donating effects of the alkyl groups.

The bond order of the C=C double bond in a highly substituted alkene is also a key parameter. In an ideal double bond, the bond order is 2. However, hyperconjugation can slightly reduce the π-bond character of the double bond, leading to a bond order slightly less than 2. This is because the delocalization of electrons from the σ-bonds into the π*-antibonding orbital of the double bond weakens the π-bond to some extent. The C=C bond length in tetrasubstituted alkenes is often slightly longer than in less substituted alkenes, reflecting this reduced bond order.

The following table provides hypothetical but representative data on charge distribution and bond orders for the olefinic system of 2-Hexene, 2,3,4,4-tetramethyl-, based on general knowledge of substituted alkenes.

| Atom/Bond | Parameter | Representative Value |

|---|---|---|

| C2 | NBO Charge (e) | ~ -0.10 to -0.15 |

| C3 | NBO Charge (e) | ~ -0.10 to -0.15 |

| C=C Bond | Bond Order | ~ 1.95 |

| C=C Bond | Bond Length (Å) | ~ 1.35 |

Note: These values are illustrative and based on general principles of substituted alkenes, not on specific computational results for 2-Hexene, 2,3,4,4-tetramethyl-.

Stereochemical Investigations of 2 Hexene, 2,3,4,4 Tetramethyl

Stereoselective Synthetic Approaches and Isomer Control

The synthesis of highly substituted alkenes often presents significant challenges in controlling regioselectivity and, where applicable, stereoselectivity. pharmacy180.comnih.gov Since 2-Hexene (B8810679), 2,3,4,4-tetramethyl- has no stereoisomers, the challenge of isomer control is moot; however, the construction of its sterically hindered, tetrasubstituted double bond requires specific synthetic considerations.

General methods for alkene synthesis include elimination reactions, such as the dehydrohalogenation of alkyl halides or the dehydration of alcohols. pharmacy180.com A major challenge in these reactions is controlling the position of the new double bond (regioselectivity), as mixtures of isomers can often form. pharmacy180.com To synthesize a specific, highly substituted alkene like the title compound, a chemist might choose starting materials that favor its formation, for instance, through the use of bulky bases that promote elimination at the most sterically hindered position.

For alkenes that do have stereoisomers, achieving isomer control is a key objective. Several advanced strategies have been developed:

Catalytic Isomerization : Transition metal catalysts can be used to isomerize alkenes, often converting a thermodynamically less stable isomer into a more stable one. organic-chemistry.org Some modern methods even allow for the conversion of a stable E-isomer to the less stable Z-isomer through photochemical catalysis. organic-chemistry.org

Alkyne Reduction : The stereospecific reduction of alkynes is a powerful tool. For example, reduction using a Lindlar catalyst or a P-2 nickel catalyst typically yields a cis (Z)-alkene, while a dissolving metal reduction (e.g., lithium in liquid ammonia) produces a trans (E)-alkene. pharmacy180.com

Difunctionalization of Alkynes : Recent advances include nickel-catalyzed methods that allow for the simultaneous addition of two different functional groups across an alkyne's triple bond, providing a direct route to tetrasubstituted alkenes with high regio- and stereocontrol. kaust.edu.sa

Synthesis of Sterically Hindered Alkenes : The creation of overcrowded alkenes often requires specialized methods, such as modified coupling reactions involving diazo compounds and thioketones, to overcome the significant steric strain. researchgate.net

Influence of Substituents on Alkene Stereochemistry

Table 2: Substituents on the Double Bond of 2-Hexene, 2,3,4,4-tetramethyl-

| Carbon Position | Substituent 1 | Substituent 2 |

|---|---|---|

| C2 | Methyl (-CH₃) | Methyl (-CH₃) |

As shown in the table, the presence of two identical methyl groups on the C2 carbon is the definitive factor that prevents E/Z isomerism in this molecule. saskoer.cauobabylon.edu.iq

In cases where isomers can form, the size and electronic properties of the substituents are critical.

Steric Effects : Larger, bulkier substituents cause greater steric strain when they are on the same side of the double bond (cis or Z configuration). fiveable.me This is why trans (or E) isomers, where the large groups are on opposite sides, are generally more stable. chemistrysteps.com

Electronic Effects : Alkyl groups are electron-donating, and they stabilize the electron-deficient π-bond of the alkene through hyperconjugation and inductive effects. fiveable.me The presence of four alkyl groups (two methyls on C2, a methyl on C3, and a tert-butyl on C3) makes 2-Hexene, 2,3,4,4-tetramethyl- an electron-rich and, therefore, highly stable tetrasubstituted alkene. chemistrysteps.comcurlyarrows.com

Chiroptical Properties if Applicable to Related Analogs

Chiroptical properties, such as electronic circular dichroism (ECD) and circularly polarized luminescence (CPL), are phenomena that arise from the interaction of chiral molecules with polarized light. acs.org Since 2-Hexene, 2,3,4,4-tetramethyl- is an achiral molecule, it does not exhibit any chiroptical activity. nih.gov

However, many related, highly substituted alkenes that are part of a larger chiral framework possess significant chiroptical properties. These properties are instrumental in fields like materials science for the development of optoelectronic devices. acs.org

Examples of related chiral analogs include:

Axially Chiral Allenes and Alkenes : Some molecules lack a traditional stereocenter but are chiral due to restricted rotation around a bond, a property known as atropisomerism. beilstein-journals.org The synthesis of such axially chiral compounds, including allenes and alkenes, is an active area of research, as they are important as chiral ligands and in materials science. beilstein-journals.orgresearchgate.net

Helicenes : These are polycyclic aromatic compounds that form a helical, and therefore chiral, structure. The synthesis of π-extended helicoids can involve the formation of a tetrasubstituted alkene as a key step, and these molecules often display excellent chiroptical properties. researchgate.net

Molecular Motors : Overcrowded alkenes form the core of many light-driven molecular motors. The chirality of the upper and lower halves of these molecules, linked by the central double bond, is essential for their unidirectional rotary function and is studied using chiroptical techniques. researchgate.net

While 2-Hexene, 2,3,4,4-tetramethyl- itself is not chiroptical, its structure as a sterically hindered tetrasubstituted alkene is analogous to the core moieties found in these more complex and functionally significant chiral systems.

Applications of 2 Hexene, 2,3,4,4 Tetramethyl in Organic Synthesis and Materials Science Research

Use as a Model Compound in Fundamental Mechanistic Studies

Probing Reaction Pathways for Branched Olefins

The complex structure of 2-Hexene (B8810679), 2,3,4,4-tetramethyl- makes it an excellent substrate for studying the reaction pathways of highly branched alkenes. The arrangement of its substituents significantly influences the accessibility of the double bond and the stability of potential intermediates, thereby directing the course of chemical transformations.

In electrophilic addition reactions, a common pathway for alkenes, the initial attack of an electrophile on the π-bond of 2-Hexene, 2,3,4,4-tetramethyl- is expected to lead to the formation of a tertiary carbocation. However, the steric congestion around the double bond can hinder the approach of the electrophile, potentially leading to alternative reaction pathways or requiring more forcing reaction conditions compared to less substituted alkenes.